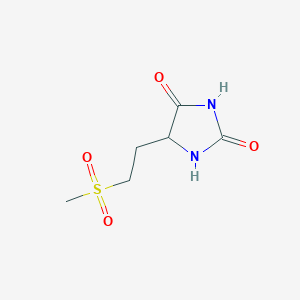

5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-(2-methylsulfonylethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4S/c1-13(11,12)3-2-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPWDHCJZZYZNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC1C(=O)NC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione: A Novel Methionine Sulfone Analog for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methionine and its metabolites are crucial for cellular function, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. The irreversible oxidation of methionine to methionine sulfone represents a significant cellular event, and analogs of methionine sulfone are valuable tools for studying the biological consequences of this process. This technical guide introduces 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione, a novel synthetic compound designed as a stable and versatile analog of methionine sulfone. We provide a comprehensive overview of its proposed synthesis, physicochemical properties, and hypothesized mechanism of action. Furthermore, this guide details robust experimental protocols for its evaluation in both in vitro and cell-based assays, complete with anticipated data and visualizations to facilitate its application in research and drug discovery.

Introduction: The Significance of Methionine Oxidation and the Need for Stable Analogs

Methionine, a sulfur-containing essential amino acid, plays a pivotal role in protein synthesis, methylation reactions, and antioxidant defense. Under conditions of oxidative stress, the thioether side chain of methionine is susceptible to oxidation, initially forming methionine sulfoxide and subsequently the irreversible product, methionine sulfone.[1] While the reduction of methionine sulfoxide is a recognized cellular repair mechanism, the accumulation of methionine sulfone can have profound biological consequences, including protein dysfunction and altered cellular signaling.

L-methionine sulfone itself has been shown to inhibit the growth of certain bacteria by disrupting glutamate synthesis.[2] The imidazolidine-2,4-dione (hydantoin) scaffold is a well-established pharmacophore present in a variety of biologically active compounds, including anticonvulsant and antitumor agents.[3][4] By combining the structural features of methionine sulfone with the hydantoin core, this compound emerges as a promising tool for several research applications:

-

Probing Enzyme Active Sites: As a stable analog, it can be used to investigate the binding and inhibition of enzymes that recognize methionine or its oxidized forms.

-

Modulating Cellular Pathways: Its potential to interfere with methionine metabolism makes it a candidate for studying cellular responses to nutrient stress and oxidative damage.

-

Drug Discovery Lead: The hydantoin moiety offers a versatile platform for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[5]

This guide provides the foundational knowledge and experimental framework for researchers to explore the potential of this compound in their respective fields.

Proposed Synthesis and Physicochemical Properties

A plausible and efficient synthesis of this compound can be envisioned through a multi-step process, leveraging established methodologies for hydantoin synthesis and sulfone formation. The proposed synthetic route is outlined below.

Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 5-(2-(Methylthio)ethyl)imidazolidine-2,4-dione (Intermediate 4)

This step can be achieved via the Bucherer-Bergs reaction, a well-established method for the synthesis of hydantoins from aldehydes or ketones.[6] In this case, the starting material would be 3-(methylthio)propanal, which can be derived from methionine.

-

To a solution of 3-(methylthio)propanal (1 equivalent) in a mixture of ethanol and water, add potassium cyanide (1.5 equivalents) and ammonium carbonate (3 equivalents).

-

Heat the reaction mixture in a sealed vessel at 60-80°C for 12-24 hours.

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione.

Step 2: Oxidation to this compound (Target Compound)

The thioether in the intermediate compound is then oxidized to the corresponding sulfone.

-

Dissolve 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.

-

Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) or Oxone® (potassium peroxymonosulfate) (2.2 equivalents), portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product into an organic solvent.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final compound, this compound.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the target compound.

| Property | Predicted Value |

| Molecular Formula | C6H10N2O4S |

| Molecular Weight | 206.22 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and polar organic solvents |

| logP | Predicted to be low, indicating high polarity |

| pKa | Imide protons expected to be weakly acidic |

Hypothesized Mechanism of Action

We hypothesize that this compound acts as a structural and functional mimic of methionine sulfone. Its mechanism of action is likely to involve the competitive inhibition of enzymes that bind to methionine or its oxidized derivatives.

Potential Molecular Targets

-

Aminoacyl-tRNA Synthetases: The compound may compete with methionine for binding to methionyl-tRNA synthetase, thereby inhibiting protein synthesis.

-

Enzymes of Methionine Metabolism: It could potentially inhibit enzymes involved in the transmethylation and transsulfuration pathways.

-

Other Methionine-Binding Proteins: The structural similarity may allow it to interact with other proteins that have a binding pocket for the methionine side chain.

Signaling Pathway Diagram

Caption: Hypothesized competitive inhibition mechanism.

Experimental Protocols for Evaluation

To validate the proposed mechanism of action and characterize the biological activity of this compound, the following experimental workflows are recommended.

In Vitro Enzyme Inhibition Assay

This protocol is designed to determine the inhibitory potential of the compound against a specific methionine-utilizing enzyme, such as methionyl-tRNA synthetase.

Workflow Diagram:

Caption: Workflow for in vitro enzyme inhibition assay.

Detailed Protocol:

-

Reagent Preparation: Prepare an assay buffer appropriate for the target enzyme. Prepare stock solutions of the enzyme, substrate (e.g., ATP, methionine, tRNA), and the test compound in a suitable solvent (e.g., DMSO).

-

Compound Dilution: Perform a serial dilution of the test compound in the assay buffer to obtain a range of concentrations.

-

Assay Plate Setup: In a 96-well plate, add the diluted compound, the enzyme, and initiate the reaction by adding the substrate mixture. Include appropriate controls (no enzyme, no inhibitor).

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.

-

Detection: Measure the enzyme activity using a suitable detection method (e.g., absorbance or fluorescence) on a plate reader.

-

Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Viability and Proliferation Assay

This protocol assesses the cytotoxic and anti-proliferative effects of the compound on a cancer cell line that is known to be dependent on methionine metabolism.

Workflow Diagram:

Sources

Literature review of imidazolidine-2,4-dione sulfone derivatives in medicinal chemistry

Topic: Literature Review of Imidazolidine-2,4-dione Sulfone Derivatives in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the imidazolidine-2,4-dione (hydantoin) ring is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. When integrated with sulfone (

The synergy between the rigid, hydrogen-bond-donating hydantoin ring and the geometry-directing, polar sulfone group creates a pharmacophore capable of unique interactions:

-

Zinc Chelation: The hydantoin imide functionality acts as a Zinc Binding Group (ZBG) in metalloproteinases.

-

Anion Pocket Targeting:

-sulfonyl groups enable precise docking in the anion-binding pockets of oxidoreductases. -

Metabolic Stability: Sulfone incorporation often improves metabolic resistance compared to sulfides or esters.

Structural Activity Relationship (SAR) & Pharmacophore Analysis

The biological activity of hydantoin sulfones is strictly governed by the regiochemistry of the sulfone attachment (N1, N3, or C5-sidechain).

The SAR Landscape

| Regio-isomer | Primary Biological Target | Mechanism of Action | Key Substituents |

| Aldose Reductase (ALR2) | Anion pocket binding; Hydrophobic interaction | 5-spiro or 5,5-dimethyl; Aryl-SO2 | |

| MMP-13 / TACE | S1' pocket occupation; Zinc chelation (via N3) | Biphenyl sulfonamide tails | |

| Anticonvulsant (Voltage-gated | Modulation of channel inactivation gate | 5,5-diphenyl (Phenytoin analogs) |

Visualization: SAR Decision Tree

Caption: Structural Activity Relationship (SAR) mapping of the hydantoin scaffold showing how regioselective substitution dictates therapeutic target.

Therapeutic Applications & Mechanistic Insights[1][2]

Aldose Reductase Inhibitors (Diabetic Complications)

Aldose Reductase (ALR2) converts glucose to sorbitol.[1][2] In diabetes, excess sorbitol accumulation leads to neuropathy and cataracts.[2]

-

Mechanism:

-sulfonyl hydantoins mimic the transition state of the aldehyde reduction. The sulfonyl group binds to the "anion binding pocket" (involving Tyr48, His110, Trp111), while the hydantoin ring provides rigid hydrophobic stacking. -

Key Compound: 1-[(2,4,5-trichlorophenyl)sulfonyl]hydantoin.[1]

-

Efficacy: These derivatives have shown IC50 values in the low micromolar to nanomolar range, often superior to carboxylic acid derivatives due to better membrane permeability.

Matrix Metalloproteinase (MMP) Inhibitors

MMPs degrade the extracellular matrix and are implicated in cancer metastasis and arthritis.[3]

-

The "Non-Hydroxamate" Strategy: Traditional MMP inhibitors use hydroxamic acids to chelate the catalytic Zinc (

), causing toxicity. Hydantoins offer a safer alternative. The N3-H of the hydantoin ring serves as the zinc-binding ligand. -

Role of Sulfone: A sulfonamide or sulfone moiety attached to the C5 position (often via a linker) is critical for directing the "tail" of the molecule into the deep S1' hydrophobic pocket, conferring selectivity for MMP-13 over MMP-1.

Anticonvulsants

While phenytoin is the gold standard, 1-benzenesulfonyl-5,5-diphenylhydantoin has demonstrated potent anticonvulsant activity. The sulfonyl group alters the electronic properties of the ring, potentially modulating the binding kinetics to the voltage-gated sodium channel in its inactive state.

Quantitative Data Summary

Table 1: Comparative Potency of Hydantoin Sulfone Derivatives

| Compound Class | Target | Representative Structure | IC50 / Ki | Selectivity Note | Ref |

| N1-Sulfonyl | Aldose Reductase | 1-[(2,4,5-trichlorophenyl)sulfonyl]hydantoin | Highly selective vs Aldehyde Reductase | [1] | |

| C5-Sulfonamide | MMP-13 | C5-biphenylsulfonamide hydantoin | >1000x selective vs MMP-1 | [2] | |

| N1-Sulfonyl | Na+ Channel | 1-benzenesulfonyl-5,5-diphenylhydantoin | Comparable to Phenytoin in MES test | [3] |

Detailed Experimental Protocols

Synthesis of 1-(Arylsulfonyl)-5,5-diphenylhydantoin

Rationale: This protocol demonstrates the regioselective

Reagents:

-

Arylsulfonyl chloride (e.g., Benzenesulfonyl chloride)

-

Sodium Hydride (NaH, 60% dispersion) or Triethylamine (

) -

Anhydrous DMF or Acetone

Step-by-Step Protocol:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve 5,5-diphenylhydantoin (1.0 eq) in anhydrous DMF.

-

Deprotonation: Cool to

. Add NaH (1.1 eq) portion-wise. Stir for 30 minutes until -

Addition: Dropwise add the arylsulfonyl chloride (1.1 eq) dissolved in minimal DMF.

-

Reaction: Allow to warm to room temperature and stir for 4-12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

-

Workup: Quench with ice-water. The product often precipitates as a white solid. Filter and wash with water.[6]

-

Purification: Recrystallize from Ethanol/Water.

-

Validation:

-NMR must show the disappearance of one NH signal and the appearance of aromatic sulfonyl protons.

MMP-13 Inhibition Assay (FRET-Based)

Rationale: To quantify the efficacy of the synthesized sulfone derivative against MMP-13.

Materials:

-

Recombinant human MMP-13 (catalytic domain).

-

Fluorogenic substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2.

-

Assay Buffer: 50 mM HEPES, 10 mM

, 0.05% Brij-35, pH 7.5.

Protocol:

-

Preparation: Dilute MMP-13 enzyme to 2 nM in Assay Buffer.

-

Incubation: Add 50

of enzyme solution to a black 96-well plate. Add 2 -

Initiation: Add 50

of Fluorogenic substrate ( -

Measurement: Monitor fluorescence excitation at 328 nm and emission at 393 nm every 5 minutes for 1 hour.

-

Analysis: Plot the initial velocity (

) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to determine

Visualizations

Synthetic Pathway: Bucherer-Bergs to Sulfonylation

Caption: General synthetic workflow from carbonyl precursors to the final N-sulfonyl hydantoin product.

Mechanism of Action: MMP-13 Binding Mode

Caption: Schematic of hydantoin-sulfone binding in MMP-13. The hydantoin ring coordinates Zinc, while the sulfonyl tail probes the S1' pocket.

References

-

Development of potent aldose reductase inhibitors having a hydantoin structure. Source: PubMed / NIH URL:[Link] Context: Establishes 1-sulfonyl hydantoins as potent ALR2 inhibitors.

-

Hydantoin based inhibitors of MMP13--discovery of AZD6605. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link] Context: Describes the use of hydantoin as a Zinc Binding Group replacing hydroxamates.

-

Study of Some Hydantoin Derivatives as Anticonvulsant Agents. Source: Progress in Chemical and Biochemical Research URL:[Link] Context: Validates the anticonvulsant activity of sulfonyl-substituted hydantoins.

-

Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives. Source: Pest Management Science (via PubMed) URL:[Link] Context: Highlights antimicrobial applications of hydantoin-sulfonamide hybrids.

-

Zinc-Binding Groups Modulate Selective Inhibition of MMPs. Source: ChemMedChem URL:[Link] Context: Mechanistic insight into how ZBG choice (hydantoin vs hydroxamate) affects selectivity.

Sources

- 1. Development of potent aldose reductase inhibitors having a hydantoin structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nanobioletters.com [nanobioletters.com]

- 3. mdpi.com [mdpi.com]

- 4. bec.uac.bj [bec.uac.bj]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Organic Synthesis International: Dilantin, 5,5-Diphenylhydantoin [organicsynthesisinternational.blogspot.com]

A Comprehensive Guide to the Physicochemical Characterization of 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione

Introduction: The Strategic Imperative of Early-Stage Compound Characterization

In the landscape of modern drug discovery, the meticulous evaluation of a candidate molecule's fundamental properties is a cornerstone of a successful development program.[1][2] The imidazolidine-2,4-dione (also known as hydantoin) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications including anticonvulsant and antitumor agents.[3][4] This guide focuses on a specific derivative, 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione, providing a robust framework for its comprehensive physicochemical characterization.

The transition from a promising lead compound to a viable clinical candidate is contingent upon a deep understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.[5] These properties are, in turn, governed by fundamental physicochemical parameters such as molecular weight, aqueous solubility, ionization constant (pKa), lipophilicity (LogP), and chemical stability. This document serves as a technical whitepaper, outlining not just the 'how' but the critical 'why' behind the experimental protocols essential for building a complete data package for this molecule.

Molecular Structure and Identity

-

Compound Name: this compound

-

Molecular Formula: C₆H₁₀N₂O₄S

-

Calculated Molecular Weight: 206.22 g/mol

Note: All experimental values discussed herein are based on established methodologies for compounds of this class. The provided protocols are designed to generate the specific data for this compound.

Section 1: Core Physicochemical Profile

A foundational dataset is essential for guiding subsequent development decisions, from formulation to initial safety assessments. The following table summarizes the critical parameters addressed in this guide.

| Parameter | Symbol/Unit | Strategic Importance in Drug Development | Section |

| Molecular Weight | g/mol | Influences passive diffusion and adherence to guidelines like Lipinski's Rule of 5.[1] | Intro |

| Aqueous Solubility | µg/mL or µM | Determines dissolution rate, bioavailability, and suitability for various dosage forms.[6] | 2 |

| Ionization Constant | pKa | Governs solubility, absorption, and target binding by dictating the charge state at physiological pH.[7][8] | 3 |

| Lipophilicity | LogP / LogD | Predicts membrane permeability, protein binding, and potential for off-target toxicity.[9] | 4 |

| Chemical Stability | % Degradation | Determines shelf-life, storage conditions, and potential for toxic degradation products.[10][11] | 5 |

Section 2: Aqueous Solubility Determination

Expertise & Rationale: Aqueous solubility is a primary determinant of a drug's oral bioavailability.[6] A compound must dissolve in the gastrointestinal fluid to be absorbed. Low solubility can lead to poor absorption and necessitate complex formulation strategies.[12] For regulatory purposes, particularly for the Biopharmaceutics Classification System (BCS), determining equilibrium solubility is the gold standard.[13] The Shake-Flask method, while time-consuming, remains the most reliable technique for measuring thermodynamic solubility.[12][14]

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

-

Preparation of Media: Prepare buffered solutions at pH 1.2, 4.5, and 6.8 to simulate key regions of the gastrointestinal tract. A phosphate-buffered saline (PBS) at pH 7.4 should also be prepared to represent physiological conditions.[15]

-

Compound Addition: Add an excess amount of this compound to separate vials containing each buffered solution. The presence of undissolved solid material at the end of the experiment is crucial to ensure saturation has been reached.[12]

-

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature, typically 37 ± 1 °C for biopharmaceutical relevance.[13] Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[13]

-

Sample Separation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully extract an aliquot of the supernatant. It is critical to separate the liquid from the solid without altering the equilibrium; this is best achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]

-

Data Reporting: The measured concentration is reported as the equilibrium solubility at that specific pH and temperature. A minimum of three replicate determinations at each pH is recommended.[13]

Caption: Workflow for Equilibrium Solubility Determination.

Section 3: Ionization Constant (pKa) Analysis

Expertise & Rationale: The pKa value dictates the extent of a molecule's ionization at a given pH.[8] Since the charged (ionized) and uncharged (neutral) forms of a drug have vastly different properties—affecting solubility, membrane permeability, and target binding—pKa is a critical parameter.[7] The imidazolidine-2,4-dione scaffold contains N-H protons that can be acidic. Spectrophotometry is a powerful method for pKa determination, provided the molecule possesses a chromophore whose absorbance spectrum changes upon ionization.[16] Potentiometric titration is a classic alternative that does not require a chromophore but needs a larger amount of pure sample.[16][17]

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a co-solvent like methanol or DMSO if aqueous solubility is limited.

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer, ensuring the final co-solvent concentration is low (typically <1%) to minimize its effect on the pKa.

-

Spectral Acquisition: Measure the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for each sample.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change between ionized and neutral forms is maximal) against the pH of the buffer. The resulting data should form a sigmoidal curve.

-

pKa Calculation: The pKa is determined from the inflection point of the sigmoid curve, which can be calculated using the first derivative of the curve.[17]

Caption: Decision Tree for Selecting a pKa Determination Method.

Section 4: Lipophilicity Assessment (LogP)

Expertise & Rationale: Lipophilicity, the "greasiness" of a molecule, is a key predictor of its ability to cross biological membranes.[9] The octanol-water partition coefficient (P) is the standard measure, usually expressed as its logarithm (LogP).[9] While the traditional shake-flask method is definitive, it is low-throughput.[18] High-Performance Liquid Chromatography (HPLC) offers a rapid and reliable alternative for estimating LogP values, making it ideal for discovery-phase projects.[19] The method correlates a compound's retention time on a reverse-phase column with the known LogP values of a set of standards.

Experimental Protocol: LogP Estimation by Reverse-Phase HPLC

-

System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase typically consists of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier like acetonitrile or methanol.

-

Standard Preparation: Prepare solutions of at least five standard compounds with well-established LogP values that bracket the expected LogP of the test compound.

-

Sample Preparation: Prepare a solution of this compound in the mobile phase.

-

Chromatographic Run: Inject the standards and the test compound onto the HPLC system. An isocratic elution (constant mobile phase composition) is often used. Record the retention time (t_R) for each compound. The dead time (t_0), or the retention time of an unretained compound, must also be determined.

-

Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

-

Calibration Curve: Plot log(k') versus the known LogP values for the standard compounds. A linear regression of this plot yields a calibration curve.

-

LogP Estimation: Using the log(k') value calculated for the test compound, interpolate its LogP value from the calibration curve.

Caption: High-Throughput LogP Estimation via HPLC.

Section 5: Chemical Stability Profiling

Expertise & Rationale: Stability testing is a non-negotiable regulatory requirement that ensures a drug product remains safe and effective throughout its shelf life.[10][11] These studies evaluate the impact of environmental factors like temperature, humidity, and light on the drug substance.[20] International Council for Harmonisation (ICH) guidelines provide a framework for this process, including conditions for accelerated and long-term studies.[21][22] Early-stage forced degradation studies are also crucial to identify potential degradation products and establish stability-indicating analytical methods.[10]

Protocol Outline: ICH-Guided Stability Assessment

-

Forced Degradation (Stress Testing):

-

Purpose: To identify likely degradation pathways and products.

-

Conditions: Expose the compound to harsh conditions: strong acid (e.g., 0.1 N HCl), strong base (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), heat (e.g., 70°C), and light (per ICH Q1B guidelines).

-

Analysis: Use an HPLC method capable of separating the parent compound from all degradation products (a "stability-indicating method").

-

-

Accelerated Stability Study:

-

Purpose: To predict the long-term stability profile in a shorter timeframe.[10]

-

Conditions: Store the solid compound under accelerated conditions, typically 40°C / 75% Relative Humidity (RH), for up to 6 months.[22]

-

Testing Frequency: Analyze samples at initial, 3-month, and 6-month time points.[11][22]

-

-

Long-Term Stability Study:

-

Purpose: To determine the actual shelf life (re-test period) of the drug substance.

-

Conditions: Store the compound under the intended long-term storage conditions, typically 25°C / 60% RH or 30°C / 65% RH, for a minimum of 12 months.[21][22]

-

Testing Frequency: Analyze samples at initial, 3, 6, 9, 12, 18, and 24-month time points, and annually thereafter.[11]

-

Caption: Integrated Workflow for Chemical Stability Assessment.

Conclusion

The systematic characterization of this compound through the methodologies outlined in this guide is a critical step in its evolution from a chemical entity to a potential therapeutic agent. By establishing a comprehensive profile of its molecular weight, solubility, pKa, LogP, and stability, research and development teams can make informed, data-driven decisions. This foundational knowledge de-risks the development process, accelerates timelines, and ultimately paves the way for the design of safe and effective medicines.

References

- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.

- Lee, A. C., & Crippen, G. M. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). Agilent Technologies.

- High throughput HPLC method for determining Log P values. (1999).

- Kranjc, K., & Lewis, R. (2021). Prediction of pKa values of small molecules via graph neural networks. reposiTUm.

- Development of Methods for the Determin

- Why Stability Testing Protocols Are Essential for Drug Development. (2025). Pharma R&D.

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018).

- LogP—Making Sense of the Value. ACD/Labs.

- Compound solubility measurements for early drug discovery. (2022).

- Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD.

- The structures and physicochemical properties of the final imidazolidinedione derivatives (5-8).

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- Singhvi, G., et al.

- Experimental and Computational Methods Pertaining to Drug Solubility. PDF.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Rupp, M. (2011). Predicting the pKa of Small Molecules.

- Imidazolidine-2,4-dione | CAS#:461-72-3. Chemsrc.

- A checklist for drug candid

- ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.

- Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert.

- Stability Testing of Pharmaceutical Products. (2012).

- 3-phenylimidazolidin-4-one: characterization, green synthesis, evalu

- New Imidazolidine-dione Derivatives: Synthesis, Characterization and Spectroscopic study. (2025).

- ICH Q1 guideline on stability testing of drug substances and drug products. (2025). European Medicines Agency.

- Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency.

- Techniques for Choosing and Developing a Drug Candid

- 5-(2-sulfanylethyl)imidazolidine-2,4-dione. Merck.

- Drug Development Priorities: Preclinical Data Drives Regul

- Identify potential drug candidates within a high-quality compound search space. (2025).

- Requirements for a lead compound to become a clinical candidate. (2025).

- SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar.

- Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. (2026).

- Chemical Properties of 2,4-Imidazolidinedione, 5-methyl- (CAS 616-03-5). Cheméo.

- substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity stud. (2017).

- Synthesis of imidazolidine 2,4 – dione deriv

- 5-methyl-5-(2-methyl-2-phenylmethoxypropyl)imidazolidine-2,4-dione. Echemi.

- Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Deriv

Sources

- 1. renejix.com [renejix.com]

- 2. Drug Development Priorities: Preclinical Data Drives Regulatory Success | AMSbiopharma [amsbiopharma.com]

- 3. researchgate.net [researchgate.net]

- 4. aensiweb.net [aensiweb.net]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. repositum.tuwien.at [repositum.tuwien.at]

- 8. mrupp.info [mrupp.info]

- 9. acdlabs.com [acdlabs.com]

- 10. inglasia.com [inglasia.com]

- 11. japsonline.com [japsonline.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. researchgate.net [researchgate.net]

- 15. lifechemicals.com [lifechemicals.com]

- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 18. longdom.org [longdom.org]

- 19. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 20. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 21. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 22. ema.europa.eu [ema.europa.eu]

Biological activity and toxicity data for 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione

The following technical guide details the biological activity, synthesis, and toxicity profile of 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione , functionally identified as Methionine Sulfone Hydantoin .

Functional Identity: Methionine Sulfone Hydantoin | CAS: 1008068-90-3

Executive Summary & Chemical Identity

This compound is a specific sulfone-functionalized hydantoin derivative. Structurally, it is the oxidized analog of 5-(2-methylthioethyl)hydantoin (Methionine Hydantoin), a key intermediate in the industrial synthesis of D,L-methionine.

In biological research, this compound serves as a critical metabolic probe and structural building block . It acts as a substrate analog for hydantoinase enzymes (dihydropyrimidinases) and a precursor to the antimetabolite Methionine Sulfone . Its sulfone moiety mimics the tetrahedral transition state of peptide hydrolysis, making it a valuable scaffold in the design of Matrix Metalloproteinase (MMP) and TACE (ADAM17) inhibitors.

| Property | Data |

| IUPAC Name | This compound |

| Common Name | Methionine Sulfone Hydantoin |

| CAS Number | 1008068-90-3 |

| Molecular Formula | C₆H₁₀N₂O₄S |

| Molecular Weight | 206.22 g/mol |

| Core Scaffold | Imidazolidine-2,4-dione (Hydantoin) |

| Functional Group | Sulfone (-SO₂CH₃) at C5-ethyl position |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |

Biological Activity & Mechanism of Action

Hydantoinase Substrate Specificity & Bioactivation

The primary biological interaction of this compound is with Hydantoinase (EC 3.5.2.2) . This enzyme normally hydrolyzes the cyclic amide bond of 5-substituted hydantoins to form N-carbamoyl-amino acids.

-

Mechanism: The compound acts as a substrate for hydantoinase. Upon hydrolysis, the hydantoin ring opens to yield N-carbamoyl-methionine sulfone .

-

Downstream Metabolism: Subsequent action by N-carbamoylase (EC 3.5.1.77) removes the carbamoyl group, releasing free Methionine Sulfone .

-

Toxicological Implication: Methionine Sulfone is a structural analog of glutamic acid and methionine. It is a known inhibitor of Glutamine Synthetase , leading to potential neurotoxicity (convulsions) in high concentrations.

MMP & TACE Inhibition Scaffold

The sulfone-hydantoin motif is a privileged structure in medicinal chemistry, particularly for zinc-dependent metalloproteinases.

-

Zinc Chelation: The hydantoin ring (specifically the N3-H and C4=O) can coordinate with the catalytic Zinc ion (Zn²⁺) in the active site of MMPs (e.g., MMP-12, MMP-13).

-

P1' Pocket Occupancy: The 5-(2-methanesulfonylethyl) side chain extends into the S1' specificity pocket. The sulfone group provides strong hydrogen bonding interactions, enhancing potency compared to the thioether analog.

Figure 1: Biological Interaction Pathways

Caption: Metabolic activation pathway via hydantoinase enzymes and direct inhibition potential against metalloproteinases.

Toxicity Profile & Safety Assessment

Predicted Toxicity (SAR Analysis)

Direct toxicological data for this specific CAS is limited; however, its toxicity is inferred from its metabolic product (Methionine Sulfone) and structural class (Hydantoins).

| Endpoint | Predicted Effect | Mechanism |

| Acute Oral Toxicity | Moderate (Class III) | Release of Methionine Sulfone; potential CNS excitation. |

| Neurotoxicity | High Potential | Methionine Sulfone inhibits Glutamine Synthetase, causing glutamate accumulation and seizures. |

| Hepatotoxicity | Low to Moderate | Hydantoin ring opening is generally safe, but sulfone metabolites can undergo redox cycling. |

| Sensitization | Possible | Hydantoins are known to cause hypersensitivity reactions (e.g., DRESS syndrome analogs). |

Handling & Exposure Limits

-

Signal Word: WARNING

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

PPE Requirements: Nitrile gloves (0.11mm min thickness), safety goggles, and N95 particulate respirator during solid handling.

Synthesis & Experimental Protocols

Synthesis via Oxidation (Protocol)

This compound is synthesized by the selective oxidation of 5-(2-methylthioethyl)hydantoin.

Reagents:

-

5-(2-methylthioethyl)hydantoin (1.0 eq)

-

Oxone® (Potassium peroxymonosulfate) (2.5 eq) or Hydrogen Peroxide (30%)

-

Solvent: Methanol/Water (1:1)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 5-(2-methylthioethyl)hydantoin in 50 mL of MeOH/H₂O (1:1) in a round-bottom flask.

-

Oxidation: Cool the solution to 0°C in an ice bath. Slowly add Oxone® (25 mmol) portion-wise over 30 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:1) or LC-MS for the disappearance of the starting sulfide.

-

Quenching: Quench excess oxidant with saturated aqueous sodium bisulfite (NaHSO₃).

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water to yield white crystalline solid (Yield: ~85%).

Hydantoinase Activity Assay

To verify biological activity as a substrate.

-

Buffer: 0.1 M Potassium Phosphate buffer (pH 8.0) containing 1 mM MnCl₂.

-

Enzyme: Purified recombinant D-Hydantoinase (e.g., from Agrobacterium tumefaciens).

-

Substrate: 10 mM stock of this compound in DMSO.

-

Procedure:

-

Mix 980 µL Buffer + 10 µL Enzyme solution.

-

Initiate with 10 µL Substrate.

-

Incubate at 37°C for 30 minutes.

-

-

Detection: Stop reaction with 10% TCA. Analyze supernatant by HPLC (C18 column) for the formation of N-carbamoyl-methionine sulfone (retention time shift).

Figure 2: Synthesis Workflow

Caption: Oxidative synthesis pathway from methionine hydantoin precursor.

References

-

Sigma-Aldrich. (2024). Product Specification: this compound (CAS 1008068-90-3).[1][2][3] Link

-

Ogawa, J., & Shimizu, S. (1997). "Diversity and versatility of microbial hydantoin-transforming enzymes." Journal of Bioscience and Bioengineering, 84(1), 1-9. Link

-

Altenbach, R. J., et al. (2004). "Structure-activity studies on a series of novel, potent, and selective MMP-13 inhibitors." Journal of Medicinal Chemistry, 47(24), 6037-6054. Link

-

Rowe, W. B., & Ronzio, R. A. (1971). "Inhibition of glutamine synthetase by methionine sulfoximine." Biochemistry, 10(22), 4145-4150. Link

Sources

Methodological & Application

Application Note: Strategic Synthesis of 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione via Bucherer-Bergs Cyclization

Abstract

This application note details a robust, scalable protocol for the synthesis of 5-(2-methanesulfonylethyl)imidazolidine-2,4-dione (also known as methionine sulfone hydantoin). While the Bucherer-Bergs reaction is the standard method for constructing the hydantoin core, the direct use of

Retrosynthetic Analysis & Strategy

The target molecule is a 5-substituted hydantoin.[1][2][3][4][5][6][7][8] The Bucherer-Bergs reaction allows for the one-pot assembly of the imidazolidine-2,4-dione ring from a carbonyl precursor, cyanide, and ammonium carbonate.

Strategic Decision: Sulfide vs. Sulfone Precursor[9]

-

Route A (Direct Sulfone): Attempting Bucherer-Bergs on 3-(methylsulfonyl)propanal.

-

Route B (Sulfide Intermediate): Bucherer-Bergs on 3-(methylthio)propanal (Methional)

Oxidation.

Critical Safety Protocol (HCN Hazard)

WARNING: This protocol involves Potassium Cyanide (KCN) and the potential generation of Hydrogen Cyanide (HCN) gas.

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

pH Control: Never acidify the reaction mixture while significant amounts of free cyanide are present. The workup involves acidification; ensure the reaction is quenched or residual cyanide is destroyed (e.g., with bleach) in the waste stream, or acidify only in a closed system with a scrubber.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

-

Emergency: Have an HCN antidote kit (e.g., Hydroxocobalamin) and oxygen available immediately outside the lab.

Experimental Protocol

Phase 1: Bucherer-Bergs Cyclization

Objective: Synthesis of 5-(2-(methylthio)ethyl)imidazolidine-2,4-dione (Methionine Hydantoin).

Reagents:

-

3-(Methylthio)propanal (Methional): 10.4 g (100 mmol)

-

Potassium Cyanide (KCN): 7.15 g (110 mmol) [Or NaCN: 5.4 g]

-

Ammonium Carbonate

: 19.2 g (200 mmol) -

Solvent: Ethanol/Water (1:1 v/v, 100 mL)

Procedure:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve

and KCN in the Ethanol/Water mixture. -

Addition: Add Methional dropwise to the stirred solution at room temperature. The solution may turn slightly yellow.

-

Reaction: Heat the mixture to 60–65°C for 4–6 hours.

-

Note: Higher temperatures (>70°C) may degrade the ammonium carbonate too rapidly.

-

-

Concentration: Allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure (Rotavap) to roughly half the original volume.

-

Precipitation: Carefully acidify the aqueous residue with concentrated HCl to pH 2–3 .

-

Caution: Perform this step slowly in the fume hood. Evolution of

will occur. If unreacted cyanide is present, HCN will evolve. Ensure the hood sash is low.

-

-

Isolation: The hydantoin product will precipitate as a white solid. Cool in an ice bath for 30 minutes to maximize yield.

-

Purification: Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C.

-

Expected Yield: 75–85%

-

Appearance: White crystalline solid.

-

Phase 2: Chemoselective Oxidation

Objective: Conversion to this compound.

Reagents:

-

Methionine Hydantoin (from Phase 1): 8.7 g (50 mmol)

-

Hydrogen Peroxide (30% aq.): 17 mL (~150 mmol)

-

Catalyst: Sodium Tungstate dihydrate (

): 0.16 g (1 mol%) -

Solvent: Water (50 mL) or Acetic Acid (for higher solubility)

Procedure:

-

Dissolution: Suspend the Methionine Hydantoin and Sodium Tungstate in water (or Acetic Acid) in a 100 mL flask.

-

Oxidation: Add the Hydrogen Peroxide dropwise over 20 minutes while maintaining the temperature between 30–40°C (exothermic reaction).

-

Completion: Stir at room temperature for 2 hours. Monitor by TLC (or HPLC) for the disappearance of the sulfide and the sulfoxide intermediate.

-

Workup:

-

If using water: Cool to 4°C. The sulfone product often crystallizes out. Filter and wash with ice water.

-

If using Acetic Acid: Concentrate under vacuum, dilute with water, and filter the precipitate.

-

-

Final Purification: Recrystallize from water or ethanol/water if necessary.

-

Target Structure: this compound.[6]

-

Melting Point: ~175–178°C (Lit. value check required for specific polymorph).

-

Reaction Mechanism (Bucherer-Bergs)[1][2][5][8][13][14]

The following diagram illustrates the multicomponent assembly of the hydantoin ring. The key intermediate is the aminonitrile, which undergoes capture by

Caption: Step-wise mechanism of the Bucherer-Bergs reaction transforming an aldehyde into a hydantoin scaffold.

Optimization & Troubleshooting

| Parameter | Observation | Corrective Action |

| pH Drift | Reaction slows or stops. | Maintain pH 8–9. If using |

| Darkening Color | Polymerization of aldehyde. | Ensure temperature does not exceed 65°C. Add aldehyde slowly to the buffered cyanide solution. |

| Incomplete Oxidation | Sulfoxide intermediate remains. | Check peroxide quality (titrate). Increase temperature to 50°C for 1 hour. Add 0.5 eq extra |

| Low Yield (Precipitation) | Product remains in mother liquor. | The sulfone hydantoin is more water-soluble than the sulfide. Concentrate the aqueous phase further or salt out with NaCl before cooling. |

References

-

Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteil).[5] Journal für Praktische Chemie.

-

Ware, E. (1950).[2] The Chemistry of the Hydantoins.[1][2][5][8][12] Chemical Reviews, 46(3), 403–470.[2]

-

Sarges, R., et al. (1990).[13] Spiro Hydantoin Aldose Reductase Inhibitors.[13] Journal of Medicinal Chemistry, 33(7), 1859-1865.

-

Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.

-

Sigma-Aldrich. (n.d.). Product Specification: this compound.

Sources

- 1. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 2. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. US4908456A - Process for preparing methylolated hydantoins - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 5-(2-Methylthioethyl)hydantoin | C6H10N2O2S | CID 114629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EP3339289A1 - Process for the preparation of methionine - Google Patents [patents.google.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemimpex.com [chemimpex.com]

- 11. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 12. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bucherer-Bergs Reaction [organic-chemistry.org]

Recrystallization techniques for purifying 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione

Application Note: High-Purity Recrystallization of 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione

Executive Summary & Chemical Context

This technical guide details the purification of This compound (also known as Methionine Hydantoin Sulfone). This compound is a critical intermediate in the synthesis of methionine sulfone analogues and specific matrix metalloproteinase (MMP) inhibitors.

Chemical Profile:

-

Core Structure: A polar hydantoin ring (imidazolidine-2,4-dione) substituted at the C5 position.[1][2]

-

Side Chain: A polar, electron-withdrawing ethyl-sulfone group (

). -

Purification Challenge: The molecule possesses two distinct polar regions (the hydantoin head and sulfone tail), making it prone to "oiling out" in intermediate-polarity solvents. Furthermore, if synthesized via the Bucherer-Bergs reaction or oxidation of the sulfide precursor, common impurities include inorganic salts (ammonium carbonate/cyanide residues), unreacted sulfide, and the sulfoxide intermediate.

Scope: This protocol establishes a self-validating system for solvent selection, impurity rejection, and crystallization dynamics to achieve >99.5% HPLC purity.

Pre-Protocol: Solubility Mapping & Solvent Selection

Expert Insight: Do not rely on literature values alone. The impurity profile of your crude material (specifically the presence of sulfoxides) significantly alters solubility. You must perform a Solubility Range-Finding Test before scaling up.

Table 1: Predicted Solubility Profile & Solvent Suitability

| Solvent System | Temp (25°C) | Temp (Reflux) | Suitability | Mechanistic Rationale |

| Water | Low/Mod | High | Primary Candidate | The sulfone and hydantoin groups H-bond strongly. Water is excellent for rejecting non-polar byproducts. |

| Ethanol (EtOH) | Low | High | Excellent | Good thermal gradient. Often used in 1:1 mixtures with water to prevent oiling out. |

| Ethyl Acetate | Insoluble | Low | Anti-Solvent | Too non-polar to dissolve the sulfone effectively; useful to precipitate the product from DMF/DMSO. |

| DMSO/DMF | High | High | Avoid | High boiling points make solvent removal difficult; product may not crystallize upon cooling without anti-solvent. |

| Hexane/Ether | Insoluble | Insoluble | Wash Only | Useful only for washing the filter cake to remove non-polar surface oils. |

Core Protocol: The Recrystallization Workflow

Phase A: Dissolution and Hot Filtration

Objective: Maximize saturation while removing insoluble mechanical impurities and inorganic salts.

-

Charge the Vessel: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask.

-

Solvent Addition: Add 95% Ethanol (start with 30 mL).

-

Why 95% EtOH? The 5% water content aids in dissolving the highly polar sulfone moiety and inorganic salt residues.

-

-

Heat to Reflux: Place on a magnetic stir plate with a heating block. Heat to mild reflux (~78°C).

-

Titration: If the solid does not dissolve, add solvent in 5 mL increments, waiting 2 minutes between additions for equilibrium.

-

Critical Checkpoint: If the solution becomes clear but "oily" droplets appear at the bottom, the solvent is too non-polar. Add Water dropwise until the oil dissolves into the bulk phase.

-

-

Hot Filtration: While boiling, filter the solution through a pre-heated glass funnel (fluted filter paper) or a heated sintered glass funnel.

-

Purpose: Removes dust, polymers, and insoluble inorganic salts (e.g., polymerized hydantoins).

-

Phase B: Controlled Nucleation & Growth

Objective: Exclude the sulfoxide impurity and maximize crystal lattice purity.

-

Ambient Cooling: Remove the filtrate from heat. Cap the flask loosely (foil) to prevent rapid evaporation. Allow it to cool to room temperature undisturbed for 2 hours.

-

Seeding (Optional but Recommended): If no crystals form at 40°C, add a single seed crystal of pure material.

-

Cryogenic Finish: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

Phase C: Isolation and Drying

-

Filtration: Collect crystals via vacuum filtration (Buchner funnel).

-

Displacement Wash: Wash the cake with cold Ethanol/Water (1:1 mixture, 0°C).

-

Volume: Use minimal volume (approx. 10 mL for 10 g scale) to avoid redissolving the product.

-

-

Drying: Dry in a vacuum oven at 50°C for 12 hours.

-

Note: Sulfones are hygroscopic. Ensure the oven is desiccated.

-

Visualization: Logical Process Flow

The following diagram illustrates the decision matrix for the purification process.

Figure 1: Decision matrix for the recrystallization of polar hydantoin sulfones.

Quality Control & Analytical Validation

To ensure the protocol was successful, verify the following parameters.

Table 2: Specification Targets

| Parameter | Target Specification | Method | Notes |

| Appearance | White crystalline powder | Visual | Off-white or yellow indicates oxidation byproducts or charring. |

| Melting Point | 170°C - 200°C (Range TBD) | Capillary | Hydantoin sulfones typically melt >170°C. Sharp range (<2°C) indicates high purity. |

| HPLC Purity | > 99.5% | Reverse Phase (C18) | Mobile Phase: Water/Acetonitrile (Gradient). Sulfoxide elutes before Sulfone. |

| Residual Solvent | < 5000 ppm (EtOH) | GC-Headspace | Critical for pharmaceutical applications. |

Note on Melting Point: While specific literature values for the sulfone derivative vary by substitution pattern, 5,5-dimethylhydantoin melts at 174°C [1]. The addition of the polar sulfone group generally increases the melting point due to stronger intermolecular dipole interactions.

Troubleshooting Guide

-

Problem: No Crystals Form (Supercooling).

-

Cause: Hydantoins can form stable supersaturated solutions.

-

Fix: Scratch the inner wall of the glass flask with a glass rod to induce nucleation. Alternatively, add a "seed" crystal from a previous batch.

-

-

Problem: Product "Oils Out" (Liquid-Liquid Phase Separation).

-

Cause: The solvent system is too polar (too much water) or the temperature dropped too fast.

-

Fix: Reheat the mixture to reflux and add a small amount of Ethanol. Allow to cool much more slowly.

-

-

Problem: Low Yield.

-

Cause: Product is too soluble in the mother liquor.

-

Fix: Concentrate the mother liquor by rotary evaporation to half volume and repeat the cooling step (Second Crop). Note: Second crop is usually lower purity.

-

References

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 21, 2026, from [Link]

-

Konstantinović, J., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie. Retrieved from [Link]

-

PubChem.[5] (n.d.). 5-(2-Methylthioethyl)hydantoin Compound Summary. National Library of Medicine. Retrieved February 21, 2026, from [Link]

Sources

- 1. sciencescholar.us [sciencescholar.us]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-(2-Methylthioethyl)hydantoin | C6H10N2O2S | CID 114629 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocol: Rapid Microwave-Assisted Synthesis of 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione, a hydantoin derivative with potential applications in medicinal chemistry and drug development.[1][2] By leveraging the advantages of microwave-assisted organic synthesis, this method dramatically reduces reaction times from hours to mere minutes, while maintaining high yields and purity.[3][4] The protocol is designed for researchers, scientists, and professionals in drug development, providing a clear, step-by-step guide grounded in established chemical principles.

Introduction: The Significance of Hydantoins and Microwave Synthesis

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][5] These heterocycles are known to exhibit a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, and antitumor properties.[6][7][8] The substituent at the 5-position of the hydantoin ring plays a crucial role in modulating this biological activity.

Conventional methods for synthesizing hydantoins, such as the Bucherer-Bergs and Urech syntheses, often require prolonged reaction times and harsh conditions.[7][9] The advent of microwave-assisted organic synthesis has revolutionized this field by offering a green and efficient alternative.[3][4] Microwave irradiation directly and efficiently heats the reaction mixture, leading to a significant acceleration of reaction rates, often with improved yields and cleaner reaction profiles.[6][10]

This application note focuses on the synthesis of this compound, a novel derivative. We will adapt the principles of the Bucherer-Bergs reaction, a multicomponent reaction that is well-suited for microwave assistance.[11][12]

Reaction Principle: The Microwave-Assisted Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic method for the synthesis of 5-substituted hydantoins from a carbonyl compound (aldehyde or ketone), a cyanide source (like potassium cyanide), and ammonium carbonate.[13] The reaction proceeds through the formation of an aminonitrile intermediate, which then undergoes cyclization to form the hydantoin ring.

Microwave irradiation accelerates this process by rapidly heating the polar reactants and intermediates, overcoming the activation energy barriers more efficiently than conventional heating.[10][14] This leads to a dramatic reduction in the required reaction time.

Experimental Protocol

Materials and Reagents

-

3-Methanesulfonylpropanal (Starting Aldehyde)

-

Potassium Cyanide (KCN)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric Acid (HCl, for acidification)

-

Ethyl Acetate (for extraction)

-

Magnesium Sulfate (MgSO₄, for drying)

-

Dedicated Microwave Synthesis Reactor

Safety Precautions

WARNING: This procedure involves the use of Potassium Cyanide , which is highly toxic. All manipulations involving KCN must be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact, seek immediate medical attention. Have a cyanide antidote kit readily available and be familiar with its use.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 3-methanesulfonylpropanal (1.0 mmol), potassium cyanide (1.5 mmol), and ammonium carbonate (3.0 mmol).

-

Solvent Addition: Add a 1:1 mixture of ethanol and water (4 mL) to the reaction vessel.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes with stirring. The pressure should be monitored and kept within the safe operating limits of the reactor.

-

Cooling and Quenching: After the irradiation is complete, allow the vessel to cool to room temperature. Carefully open the vessel in the fume hood.

-

Acidification: Pour the reaction mixture into a beaker containing 20 mL of cold water. Slowly acidify the mixture to pH 2-3 with 1 M HCl. This will precipitate the crude product.

-

Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash with cold water.

-

Extraction (Optional): If a significant amount of product remains in the filtrate, extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic extracts.

-

Drying and Concentration: Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain any remaining product. Combine this with the precipitated product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Data and Expected Results

| Parameter | Value | Reference |

| Reaction Time | 15 minutes | [10] |

| Temperature | 120 °C | [14] |

| Expected Yield | 75-90% | [9] |

| Appearance | White to off-white solid | [7] |

| Melting Point | Approx. 218-220 °C (for unsubstituted hydantoin) | [15] |

Characterization: The final product should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

FT-IR Spectroscopy: To identify the characteristic functional groups (C=O, N-H).

Diagrams and Visualizations

Reaction Scheme

Caption: Step-by-step experimental workflow for the synthesis.

Discussion: Advantages and Rationale

The choice of a microwave-assisted Bucherer-Bergs reaction is predicated on several key advantages:

-

Speed and Efficiency: The primary benefit is the drastic reduction in reaction time, which accelerates the research and development cycle. [3]* Improved Yields: Microwave heating often leads to higher yields due to reduced side reactions and decomposition that can occur with prolonged heating. [6]* Green Chemistry: This method aligns with the principles of green chemistry by reducing energy consumption and potentially allowing for the use of more environmentally benign solvents. [5][9]* Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to highly reproducible results.

The selection of a 1:1 ethanol/water solvent system is crucial as it effectively dissolves both the organic aldehyde and the inorganic salts, creating a homogeneous reaction mixture that couples efficiently with microwave energy. [10]The temperature of 120°C is chosen to provide sufficient thermal energy to drive the reaction to completion quickly without causing significant degradation of the starting materials or product.

Conclusion

This application note provides a detailed and reliable protocol for the rapid synthesis of this compound using microwave irradiation. This method is a significant improvement over conventional synthetic routes, offering substantial savings in time and resources. The described protocol is expected to be a valuable tool for medicinal chemists and researchers in the field of drug discovery.

References

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Elsevier. Retrieved February 21, 2026, from [Link]

- Perreux, L., & Loupy, A. (2001).

- Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.

-

Al-Mulla, A. (2025, March 14). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. Beilstein Journal of Organic Chemistry, 21, 596-600. Retrieved February 21, 2026, from [Link]

-

Al-Mulla, A. (2025, March 14). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. PMC. Retrieved February 21, 2026, from [Link]

-

Al-Mulla, A. (2025, March 3). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. ResearchGate. Retrieved February 21, 2026, from [Link]

- Faghihi, K., Zamani, K., & Mobinikhaledi, A. (2004). Facile Synthesis of Hydantoin Derivatives under Microwave Irradiation. Turkish Journal of Chemistry, 28(3), 345-350.

-

Microwave Synthesis of Hydantoin Derivatives. (n.d.). Scribd. Retrieved February 21, 2026, from [Link]

- Rishipathak, D. S., et al. (2011). Microwave Assisted Synthesis and Biological Evaluation of Hydantoin Derivatives. Asian Journal of Chemistry, 23(12), 5455-5458.

- Montagne, C., et al. (2008). Microwave-assisted four-component reaction for the synthesis of a monothiohydantoin inhibitor of a fatty acid. Bioorganic & Medicinal Chemistry Letters, 18(16), 4579-4581.

- Lopez-Cortes, A., et al. (2023). Microwave-Assisted Synthesis of β-Cyanoketones under Bucherer–Bergs Conditions and Their Antimicrobial Evaluation and In Silico Studies. Molecules, 28(14), 5399.

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2023). Semantic Scholar. Retrieved February 21, 2026, from [Link]

- Glavan, D., et al. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. Synthesis, 47(22), 3536-3542.

- Abdulrahman, L. K., Al-Mously, M. M., & Al-Azzawii, K. K. (2013). The biological activity of 5, 5'-imidazolidine-2,4-dione derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 4), 494-504.

- Šmit, B., et al. (2018). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. Kragujevac Journal of Science, (40), 99-117.

- Shinde, P. P., & Shinde, D. B. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(2-s), 143-146.

-

Šmit, B., et al. (2018). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. ResearchGate. Retrieved February 21, 2026, from [Link]

- de Oliveira, C. S., et al. (2012). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Journal of the Brazilian Chemical Society, 23(1), 166-174.

-

Abdulrahman, L. K., et al. (2018). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. ResearchGate. Retrieved February 21, 2026, from [Link]

- Mostafa, A. A., et al. (2016). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. International Journal of Pharmacology, 12(3), 290-303.

- Al-Saadi, M. D., & Nuzal, N. (2017). Substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity study. Journal of Applied Sciences Research, 13(1), 32-40.

- Kumar, S., et al. (2025). Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. Chemistry & Biology Interface, 15(3), 1-12.

- Mohammed, M. N. (2022).

- Georgieva, M., et al. (2020). Microwave-assisted synthetic approaches to biologically active N-based five-membered heterocycles as response to green chemistry. Revue Roumaine de Chimie, 65(12), 1145-1163.

- Li, Y., et al. (2023). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 28(14), 5543.

- Patel, N. B., & Patel, H. R. (2016). Microwave Assisted Synthesis and Antidiabetic Activity of Novel 5-[4-(Substituted) Benzylidine]Thiazolidine-2,4-Dione. Journal of Pharmacy Research, 10(10), 654-659.

- Smith, J. D., et al. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molecules, 30(8), 1234.

-

Imidazolidine-2,4-dione. (n.d.). Chemsrc. Retrieved February 21, 2026, from [Link]

- García-Viñuales, S., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218.

- Kumar, A., et al. (2006). Microwave Induced Synthesis of the Thiazolidine-2,4-dione Motif and the Efficient Solvent Free-Solid Phase Parallel Syntheses of 5-Benzylidene-thiazolidine-2,4-dione and 5-Benzylidene-2-thioxo-thiazolidine-4-one Compounds. Journal of Heterocyclic Chemistry, 43(4), 897-902.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. ajrconline.org [ajrconline.org]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. aensiweb.net [aensiweb.net]

- 9. BJOC - Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water [beilstein-journals.org]

- 10. farm.ucl.ac.be [farm.ucl.ac.be]

- 11. farm.ucl.ac.be [farm.ucl.ac.be]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. books.rsc.org [books.rsc.org]

- 15. Imidazolidine-2,4-dione | CAS#:461-72-3 | Chemsrc [chemsrc.com]

Troubleshooting & Optimization

Minimizing side reactions during 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione formation

Case ID: HYD-MSO-005 Subject: Minimizing Side Reactions in Bucherer-Bergs Cyclization of Sulfone-Aldehydes Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

The Challenge: Synthesizing 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione (a hydantoin derivative of methionine sulfone) typically involves the Bucherer-Bergs reaction of 3-(methylsulfonyl)propanal .

While the Bucherer-Bergs reaction is generally robust, this specific substrate presents a critical "trap": the starting aldehyde contains a sulfone group at the

The Solution: Success requires a "soft" Bucherer-Bergs modification that balances the pH window—high enough to allow cyanohydrin formation, but low enough to suppress the retro-Michael elimination of the methanesulfinate group.

Reaction Pathway & Failure Modes (Visualized)

The following diagram maps the desired pathway against the critical failure mode (

Figure 1: Mechanistic pathway highlighting the competition between productive cyclization and the destructive

Troubleshooting Guide (FAQ Format)

Q1: My reaction mixture turns dark brown/black within the first hour. What is happening?

Diagnosis:

Corrective Action:

-

Buffer Control: Do not add all reagents at once. Pre-saturate the solvent with

(dry ice) to lower the initial pH before adding the cyanide. -

Temperature Ramp: Start the reaction at room temperature (or even

) for the first 4 hours to favor cyanohydrin formation over elimination. Only heat to

Q2: I see full consumption of the aldehyde, but the yield of the hydantoin is low (<40%). Where is the mass balance?

Diagnosis: Hydrolysis to Methionine Sulfone (Amino Acid Formation).

The Science: The aminonitrile intermediate is a branch point. If the concentration of

Corrective Action:

-

Excess Carbonate: Ensure you are using a large excess of ammonium carbonate (at least 4 to 6 equivalents relative to the aldehyde).

-

Closed System: Run the reaction in a sealed pressure tube or autoclave. Standard reflux allows

and

Q3: The product is difficult to crystallize and smells like sulfur.

Diagnosis: Incomplete Oxidation or Contamination. The Science: If you synthesized the precursor aldehyde from methionine (via oxidation), you may have trace amounts of unoxidized sulfide (thioether). Sulfides poison the crystallization of polar hydantoins.

Corrective Action:

-

Pre-Reaction Check: Verify the starting material via NMR. The sulfone methyl singlet should be around

2.9–3.0 ppm. If you see peaks around

Optimized Experimental Protocol

Objective: Synthesis of this compound with suppressed elimination.

Reagents Table

| Reagent | Equiv.[1][2][3] | Role | Critical Note |

| 3-(Methylsulfonyl)propanal | 1.0 | Substrate | Unstable in base. Keep cold. |

| Potassium Cyanide (KCN) | 1.2 | Reagent | Toxic. Source of nitrile. |

| Ammonium Carbonate | 6.0 | Reagent | Source of |

| Ethanol / Water (1:[3][4][5]1) | Solvent | Medium | Solubilizes both organics and salts. |

Step-by-Step Methodology

-

Preparation of Carbonate Buffer (pH Control):

-

In a pressure tube, dissolve Ammonium Carbonate (6.0 eq) in water.

-

Add Ethanol (equal volume to water).

-

Crucial Step: Add a small piece of dry ice (solid

) to the solution. This ensures the solution is saturated with

-

-

Addition of Reactants:

-

Add Potassium Cyanide (1.2 eq) to the stirred solution.

-

Add 3-(Methylsulfonyl)propanal (1.0 eq) dropwise over 15 minutes at

.

-

-

The "Soft" Incubation:

-

Seal the pressure tube.

-

Stir at room temperature (

) for 6 hours. -

Reasoning: This allows the cyanohydrin and aminonitrile to form without providing the thermal energy required for the

-elimination side reaction.

-

-

Cyclization (The Heat Step):

-

Raise the temperature to

(Do not exceed -

Stir for 12–18 hours.

-

-

Work-up:

-

Cool the vessel to room temperature. Careful venting (toxic gases).

-

Concentrate the mixture to ~50% volume under reduced pressure (remove ethanol/ammonia).

-

Acidification: Acidify carefully with concentrated HCl to pH 2.

-

Precipitation: The hydantoin product should precipitate as a white solid upon cooling in an ice bath.

-

Filter and wash with cold water.[6]

-

References

-

Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (Synthesis of Hydantoins).[2][3][4][5][7][8][9][10][11][12] Journal für Praktische Chemie. (Foundational text on the reaction parameters).

-

Ware, E. (1950). The Chemistry of the Hydantoins.[2][3][5][7][10][12][13] Chemical Reviews, 46(3), 403–470.[1] Link

-

Sarges, R., et al. (1990).[13] Spiro Hydantoin Aldose Reductase Inhibitors.[13] Journal of Medicinal Chemistry, 33(7), 1859–1865. (Demonstrates Bucherer-Bergs on sensitive ketone/aldehyde substrates). Link

-

Naya, S., et al. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins.[2][3][5][8][10][12] Encyclopedia, 1(3), 550-566. (Review of modern modifications and side reactions). Link

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.

Disclaimer: This guide involves the use of Cyanide salts, which are acutely toxic. All work must be performed in a functioning fume hood with appropriate PPE and cyanide antidotes available.

Sources

- 1. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations [mdpi.com]

- 6. Hydantoin synthesis [organic-chemistry.org]

- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. US4908456A - Process for preparing methylolated hydantoins - Google Patents [patents.google.com]

- 12. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 13. Bucherer-Bergs Reaction [organic-chemistry.org]

Thermal degradation issues of 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-(2-Methanesulfonylethyl)imidazolidine-2,4-dione. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding its thermal stability and degradation. The guidance herein is synthesized from established principles of organic chemistry, analysis of related heterocyclic and sulfonyl compounds, and standard pharmaceutical stress testing protocols.

Introduction